1,4-Dimethylquinolin-2(1h)-one

Description

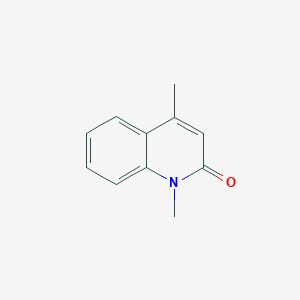

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-7-11(13)12(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEONKCOBRZOYJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180492 |

Source

|

| Record name | 2(1H)-Quinolinone, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819505 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2584-47-6 |

Source

|

| Record name | 1,4-Dimethyl-2-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002584476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2584-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHYL-2-QUINOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WT6AG3ZQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of 1,4-Dimethylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the basis of a multitude of biologically active compounds with therapeutic potential across oncology, inflammation, and infectious diseases. While the biological activities of many substituted quinolinones have been extensively studied, the specific mechanism of action for 1,4-Dimethylquinolin-2(1H)-one remains unelucidated in publicly available literature. This technical guide synthesizes the current understanding of the broader quinolin-2(1H)-one class to propose a putative mechanism of action for 1,4-Dimethylquinolin-2(1H)-one, focusing on its potential as a kinase inhibitor within critical cell signaling pathways. We further provide a comprehensive, field-proven experimental framework for the systematic investigation and validation of this hypothesized mechanism, designed to meet the rigorous standards of contemporary drug discovery and development.

Introduction: The Quinolin-2(1H)-one Core - A Scaffold of Diverse Bioactivity

The quinolin-2(1H)-one moiety is a recurring motif in a vast array of pharmacologically active agents.[1][2] Its rigid, bicyclic structure provides a versatile platform for chemical modification, allowing for the fine-tuning of its interaction with various biological targets. The biological activities attributed to this class of compounds are remarkably diverse, ranging from antitumor and anti-inflammatory to antiplatelet and antidepressant effects.[1] A significant body of research points towards the ability of quinolinone derivatives to function as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[3][4][5]

The specific biological activity of a quinolinone derivative is exquisitely dependent on the nature and position of its substituents. For instance, various analogs have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), key players in many cancers.[4] Others have been shown to target the PI3K/Akt/mTOR pathway, a central node in cell growth and survival signaling.[5][6] The substitution at the N-1 and C-4 positions, as seen in 1,4-Dimethylquinolin-2(1H)-one, is known to be a critical determinant of target specificity and potency.

Hypothesized Mechanism of Action: 1,4-Dimethylquinolin-2(1H)-one as a Putative Kinase Inhibitor

In the absence of direct experimental evidence for 1,4-Dimethylquinolin-2(1H)-one, we can infer a plausible mechanism of action by examining structurally related compounds. The presence of the N-methyl group suggests metabolic stability, while the methyl group at the C-4 position can influence the compound's interaction with the ATP-binding pocket of protein kinases.

One of the most compelling hypotheses is that 1,4-Dimethylquinolin-2(1H)-one acts as an inhibitor of one or more protein kinases within the PI3K/Akt/mTOR signaling cascade. This pathway is frequently dysregulated in cancer and other diseases. The rationale for this hypothesis is supported by the discovery of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt, highlighting the potential of the C-4 substituted quinolinone scaffold to modulate this critical kinase.[6] While the 4-methyl group of our target compound is distinct from the 4-phenyl group, it could still facilitate binding to the kinase domain, potentially through hydrophobic interactions.

An alternative, yet equally plausible, hypothesis is the inhibition of receptor tyrosine kinases such as EGFR or related family members. Numerous quinolin-2(1H)-one derivatives have demonstrated potent dual inhibition of EGFR and HER-2.[4] The overall shape and electronic properties conferred by the 1,4-dimethyl substitution pattern could favor binding to the ATP-pocket of these receptors.

The following sections will detail a comprehensive experimental strategy to systematically test these hypotheses and elucidate the precise molecular mechanism of 1,4-Dimethylquinolin-2(1H)-one.

A Rigorous Experimental Framework for Mechanistic Elucidation

To validate the hypothesized mechanism of action, a multi-pronged approach is essential. The following experimental workflow is designed to be a self-validating system, with each stage providing crucial data to inform the next.

Initial Target Class Identification: Broad Kinase Panel Screening

The logical first step is to determine if 1,4-Dimethylquinolin-2(1H)-one exhibits kinase inhibitory activity. A broad-panel kinase screen against a diverse set of human kinases (e.g., a panel of over 400 kinases) will provide an unbiased initial assessment of its target profile.

Experimental Protocol: Kinome-Wide Inhibitor Binding Assay

-

Compound Preparation: Dissolve 1,4-Dimethylquinolin-2(1H)-one in DMSO to a stock concentration of 10 mM.

-

Assay Execution: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology Corp.) for a competitive binding assay (e.g., KINOMEscan™) at a concentration of 1 µM.

-

Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases showing >70% inhibition.

-

Causality Check: The inclusion of a large, diverse kinase panel serves as an internal control. Specific inhibition of a few related kinases, as opposed to broad, non-specific inhibition, provides confidence in the data's validity.

Target Validation and Potency Determination: In Vitro Kinase Assays

Once putative kinase targets are identified, the next step is to validate these interactions and determine the potency of inhibition using in vitro enzymatic assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for Akt1)

-

Reagents: Recombinant human Akt1, ATP, and a suitable substrate peptide (e.g., Crosstide).

-

Assay Setup: In a 96-well plate, combine recombinant Akt1 with varying concentrations of 1,4-Dimethylquinolin-2(1H)-one (e.g., 10-point, 3-fold serial dilution from 100 µM).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP and the substrate peptide. Incubate at 30°C for 60 minutes.

-

Detection: Quantify substrate phosphorylation using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.

-

IC50 Determination: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation: The sigmoidal dose-response curve is a self-validating feature. A well-defined curve with a clear upper and lower plateau indicates a specific inhibitory effect.

Cellular Target Engagement and Pathway Analysis

Demonstrating that 1,4-Dimethylquinolin-2(1H)-one can engage its target in a cellular context and modulate downstream signaling is a critical step.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, which has a constitutively active PI3K/Akt pathway) to 70-80% confluency.

-

Compound Treatment: Treat the cells with increasing concentrations of 1,4-Dimethylquinolin-2(1H)-one for a defined period (e.g., 2 hours).

-

Lysate Preparation: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-Akt Ser473, total Akt) and key downstream effectors (e.g., p-PRAS40, p-S6K).

-

Detection and Analysis: Use chemiluminescence or fluorescence to detect the protein bands and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

-

Trustworthiness: A dose-dependent decrease in the phosphorylation of the direct substrate and downstream effectors, without a change in the total protein levels, provides strong evidence of on-target pathway inhibition.

Cellular Phenotypic Assays

The final stage of this initial mechanistic investigation is to assess the phenotypic consequences of target engagement in a cellular context.

Experimental Protocol: Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of 1,4-Dimethylquinolin-2(1H)-one.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

-

GI50 Determination: Calculate the concentration of the compound that causes 50% growth inhibition (GI50).

-

Self-Validation: A clear dose-dependent inhibition of cell proliferation, consistent with the timing and concentration required for target inhibition, validates the biological consequence of the compound's mechanism of action.

Visualizing the Hypothesized Mechanism and Experimental Workflow

Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 1,4-Dimethylquinolin-2(1H)-one.

Experimental Workflow Diagram

Caption: A systematic workflow for the mechanistic elucidation of 1,4-Dimethylquinolin-2(1H)-one.

Quantitative Data Summary of Related Compounds

While no direct data exists for 1,4-Dimethylquinolin-2(1H)-one, the following table summarizes the inhibitory concentrations of structurally related quinolinone derivatives against various kinases, providing a benchmark for future studies.

| Compound | Target(s) | IC50/EC50 | Cell Line | Reference |

| 4-phenylquinolin-2(1H)-one | Akt (allosteric) | IC50 = 6 µM | - | [6] |

| Quinolin-2(1H)-one derivative 5a | EGFR/HER-2 | IC50 = 87 nM (EGFR), 33 nM (HER-2) | MCF-7 | [4] |

| Quinoline 1 | mTORC1 | IC50 = 5 µM | - | [3] |

| Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441) | DNA-PK | IC50 = 30 nM | - | [7] |

Conclusion

The quinolin-2(1H)-one scaffold represents a fertile ground for the discovery of novel therapeutic agents. Although the specific mechanism of action of 1,4-Dimethylquinolin-2(1H)-one is yet to be determined, the existing body of literature on related compounds strongly suggests its potential as a kinase inhibitor. The comprehensive experimental framework detailed in this guide provides a robust and scientifically rigorous path to unraveling its molecular mechanism. The elucidation of its precise biological target(s) and pathway effects will be instrumental in guiding its future development as a potential therapeutic candidate.

References

- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel 1,4-Dimethylquinolin-2(1H)-one Derivatives for Drug Discovery

Introduction

The Quinolin-2(1H)-one Scaffold in Medicinal Chemistry

The quinolin-2(1H)-one, also known as carbostyril, represents a privileged heterocyclic scaffold in the landscape of medicinal chemistry.[1][2] Its rigid bicyclic structure, composed of a fused benzene and pyridinone ring, provides a unique three-dimensional arrangement for the presentation of functional groups, enabling precise interactions with a variety of biological targets. This structural motif is found in a wide array of natural products and has been extensively utilized in the development of synthetic compounds with diverse pharmacological activities.[2][3] Notably, quinolin-2(1H)-one derivatives have demonstrated efficacy as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2][4][5]

Significance of the 1,4-Dimethyl Substitution Pattern

The decoration of the quinolin-2(1H)-one core with specific substituents can profoundly influence its physicochemical properties and biological activity. The 1,4-dimethyl substitution pattern is of particular interest to medicinal chemists. The methylation at the N-1 position blocks the potential for hydrogen bond donation, which can enhance membrane permeability and oral bioavailability. Furthermore, the methyl group at the C-4 position introduces a strategic steric and electronic feature that can modulate target binding and metabolic stability. This specific substitution pattern has been explored for its potential in developing novel therapeutic agents.[6]

Objectives of this Guide

This technical guide provides a comprehensive overview of the synthesis of 1,4-dimethylquinolin-2(1H)-one and its novel derivatives. As a Senior Application Scientist, the aim is to deliver not just a series of protocols, but a deeper understanding of the underlying chemical principles and strategic considerations that inform the synthetic design. This document will cover:

-

A comparative analysis of classical and modern synthetic strategies for accessing the quinolinone core.

-

A detailed, step-by-step protocol for a reliable and scalable synthesis of 1,4-dimethylquinolin-2(1H)-one.

-

Methodologies for the strategic derivatization of the core structure to explore structure-activity relationships (SAR).

-

Guidance on the characterization and data interpretation of the synthesized compounds.

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the 1,4-dimethylquinolin-2(1H)-one scaffold in their discovery programs.

Retrosynthetic Analysis and Strategic Approaches

Key Disconnections of the Quinolinone Core

A retrosynthetic analysis of the 1,4-dimethylquinolin-2(1H)-one core reveals several potential bond disconnections that form the basis of various synthetic strategies. The most common approaches involve the formation of the pyridinone ring onto a pre-existing aniline derivative.

Common Synthetic Strategies: A Comparative Overview

Several named reactions have been established for the synthesis of quinoline and quinolinone derivatives.[7][8] The choice of a particular strategy often depends on the desired substitution pattern, availability of starting materials, and scalability.

-

Conrad-Limpach-Knorr Synthesis: This classical method involves the condensation of anilines with β-ketoesters.[9] The reaction conditions, particularly temperature, can be modulated to favor the formation of either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[9][10][11] This approach is highly versatile and allows for a wide range of substituents on both the aniline and the β-ketoester components.

-

Friedländer Annulation: The Friedländer synthesis is another powerful method for constructing the quinoline ring system. It involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[8][12][13] This reaction is typically catalyzed by acid or base and offers a direct route to functionalized quinolines.[13][14]

-

Palladium-Catalyzed Cyclization Reactions: Modern synthetic chemistry has introduced palladium-catalyzed methods for the construction of the quinolinone core. These reactions often involve the intramolecular cyclization of appropriately substituted anilides or the cross-coupling of anilines with α,β-unsaturated esters.[15] While these methods can offer high efficiency and functional group tolerance, they may require more specialized starting materials and catalysts.

Selected Strategy for this Guide: Modified Knorr Synthesis

For the synthesis of 1,4-dimethylquinolin-2(1H)-one, a modified Knorr synthesis is a highly effective and reliable approach. This strategy was chosen for its straightforward execution, use of readily available starting materials, and amenability to scale-up. The key steps involve the formation of a β-ketoanilide followed by an acid-catalyzed intramolecular cyclization.

Mechanistic Deep Dive: The Modified Knorr Synthesis

The synthesis of 1,4-dimethylquinolin-2(1H)-one via the modified Knorr synthesis is a two-step process. Understanding the mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Formation of the β-Ketoanilide

The first step involves the reaction of N-methylaniline with ethyl acetoacetate. This reaction proceeds via a nucleophilic acyl substitution at the ester carbonyl of ethyl acetoacetate by the nitrogen of N-methylaniline. The reaction is typically driven to completion by the removal of the ethanol byproduct.

Step 2: Intramolecular Cyclization

The second and final step is the acid-catalyzed intramolecular cyclization of the resulting β-ketoanilide. A strong acid, such as sulfuric acid, is used to promote the reaction. The mechanism involves the protonation of the ketone carbonyl, which activates the molecule for an intramolecular electrophilic aromatic substitution reaction. The aniline ring acts as the nucleophile, attacking the activated carbonyl carbon to form a six-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic pyridinone ring, yielding the final 1,4-dimethylquinolin-2(1H)-one product.[16]

Rationale for Experimental Choices

The choice of sulfuric acid as the cyclizing agent is based on its ability to act as both a strong acid and a dehydrating agent, facilitating both the cyclization and the subsequent aromatization steps. The reaction temperature is also a critical parameter that needs to be carefully controlled to ensure efficient cyclization while minimizing potential side reactions.

Detailed Experimental Protocol

Materials and Instrumentation

-

Materials: N-methylaniline, ethyl acetoacetate, concentrated sulfuric acid, ethanol, sodium bicarbonate, anhydrous magnesium sulfate, and all solvents should be of reagent grade and used without further purification.

-

Instrumentation: Standard laboratory glassware, heating mantles with magnetic stirrers, rotary evaporator, and analytical instrumentation for characterization (e.g., NMR, IR, and mass spectrometry).

Step-by-Step Synthesis of 1,4-Dimethylquinolin-2(1H)-one

Step 1: Synthesis of N-methyl-N-(3-oxobutanoyl)aniline

-

In a round-bottom flask equipped with a reflux condenser, combine N-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess ethyl acetoacetate and the ethanol byproduct under reduced pressure using a rotary evaporator. The crude N-methyl-N-(3-oxobutanoyl)aniline is obtained as a viscous oil and can be used in the next step without further purification.

Step 2: Cyclization to 1,4-Dimethylquinolin-2(1H)-one

-

To a clean, dry round-bottom flask, add the crude N-methyl-N-(3-oxobutanoyl)aniline from the previous step.

-

Carefully add concentrated sulfuric acid (5-10 volumes) to the flask while cooling in an ice bath to control the exothermic reaction.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour.

-

After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford pure 1,4-dimethylquinolin-2(1H)-one as a white to off-white solid.

Characterization Data and Expected Results

The synthesized 1,4-dimethylquinolin-2(1H)-one should be characterized by standard analytical techniques to confirm its identity and purity.[17]

| Analytical Technique | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | 126-128 °C[17] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.2 (m, 4H, Ar-H), 6.3 (s, 1H, C3-H), 3.7 (s, 3H, N-CH₃), 2.5 (s, 3H, C4-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163 (C=O), 145, 140, 130, 128, 122, 121, 115, 114 (Ar-C), 29 (N-CH₃), 18 (C4-CH₃) |

| Mass Spectrometry (ESI+) | m/z: 174.09 [M+H]⁺ |

Synthesis of Novel Derivatives: Post-Core-Structure Modification

The 1,4-dimethylquinolin-2(1H)-one core provides a versatile platform for further derivatization to explore SAR. Two common strategies for introducing diversity are halogenation and cross-coupling reactions.

Rationale for Derivatization

Introducing substituents at various positions of the quinolinone ring can significantly impact the molecule's biological activity. Halogenation can alter the electronic properties and lipophilicity of the compound, while cross-coupling reactions allow for the introduction of a wide range of aryl and heteroaryl groups, which can probe for additional binding interactions with the target protein.

Strategy 1: Halogenation at the C6 and C8 Positions

Electrophilic aromatic halogenation of the 1,4-dimethylquinolin-2(1H)-one core is a straightforward method to introduce halogen atoms, typically at the C6 and C8 positions of the benzene ring.[18][19]

Experimental Protocol: Electrophilic Bromination

-

Dissolve 1,4-dimethylquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

-

Add N-bromosuccinimide (NBS) (1.1 eq for mono-bromination, 2.2 eq for di-bromination) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the product by column chromatography on silica gel to obtain the desired brominated derivative(s).

Strategy 2: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Appendages

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[20][21] By first introducing a halogen (e.g., bromine) onto the quinolinone core, this position can then be used as a handle for coupling with various boronic acids to introduce a wide range of aryl and heteroaryl substituents.[15][22][23]

Experimental Protocol

-

To a reaction vessel, add the brominated 1,4-dimethylquinolin-2(1H)-one derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to reflux for 8-16 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the product by column chromatography on silica gel to yield the desired coupled product.

Workflow Visualization

Caption: Synthetic workflow for 1,4-dimethylquinolin-2(1H)-one and its derivatives.

Structure-Activity Relationship (SAR) Insights and Future Directions

Interpreting Preliminary SAR Data

The synthesized derivatives should be evaluated in relevant biological assays to determine their activity. By comparing the activity of the parent 1,4-dimethylquinolin-2(1H)-one with its halogenated and cross-coupled derivatives, initial SAR trends can be established. Key questions to address include:

-

Does the position of the substituent on the benzene ring affect activity?

-

How do different halogens (e.g., Br vs. Cl) influence potency and other properties?

-

What types of aryl or heteroaryl groups at the coupled position enhance or diminish activity?

Future Synthetic Targets and Hypothesis-Driven Design

The initial SAR data will guide the design of the next generation of compounds. For example, if a particular substitution pattern is found to be beneficial, further analogs can be synthesized to optimize that interaction. Computational modeling and docking studies can also be employed to rationalize the observed SAR and to predict new, more potent derivatives.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis of novel 1,4-dimethylquinolin-2(1H)-one derivatives. By combining a robust and scalable synthesis of the core structure with versatile methods for derivatization, researchers can efficiently generate a library of compounds for biological evaluation. The insights gained from SAR studies will be instrumental in advancing the development of new therapeutic agents based on this privileged scaffold.

References

Sources

- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 1,4-Dimethylquinolin-2(1h)-one | 2584-47-6 [smolecule.com]

- 7. iipseries.org [iipseries.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. synarchive.com [synarchive.com]

- 17. chemsynthesis.com [chemsynthesis.com]

- 18. researchgate.net [researchgate.net]

- 19. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 20. New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Elucidating the Biological Targets of 1,4-Dimethylquinolin-2(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigmatic Potential of a Privileged Scaffold

The quinolin-2(1H)-one core is a well-established privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Within this vast chemical space, 1,4-Dimethylquinolin-2(1H)-one presents as a compound of significant interest. However, its specific biological targets remain largely uncharacterized in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers, outlining a systematic and scientifically rigorous approach to identify and validate the molecular targets of 1,4-Dimethylquinolin-2(1H)-one. By leveraging knowledge from structurally related compounds and employing state-of-the-art target deconvolution methodologies, we can illuminate the mechanism of action of this intriguing molecule and unlock its full therapeutic potential.

Hypothesis Generation: Inferring Potential Targets from Chemical Neighbors

In the absence of direct evidence, a logical starting point for target identification is to examine the known biological activities of structurally analogous compounds. The quinolin-2(1H)-one scaffold is a recurring motif in a number of kinase inhibitors. Notably, derivatives of this core have been reported to inhibit key signaling proteins implicated in cancer and other diseases.

1.1. The PI3K/Akt/mTOR Pathway: A Prime Suspect

Several lines of evidence point towards the PI3K/Akt/mTOR signaling cascade as a potential target network for quinolinone derivatives. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

-

Akt Inhibition: A significant finding is the identification of 4-phenylquinolin-2(1H)-one, a close structural relative of our compound of interest, as a highly specific allosteric inhibitor of Akt. This compound was shown to interact with the PH domain of Akt, inducing a conformational change that prevents its phosphorylation and activation. Given the structural similarity, it is plausible that 1,4-Dimethylquinolin-2(1H)-one could exhibit a similar mode of action.

-

mTOR Inhibition: The mammalian target of rapamycin (mTOR) is another key kinase in this pathway. A potent and selective mTOR inhibitor, Torin1, was developed from a quinoline-based scaffold, demonstrating the tractability of this chemical class for targeting mTOR.

1.2. Receptor Tyrosine Kinases: EGFR and HER-2

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are critical drivers of cell proliferation and are frequently overexpressed or mutated in various cancers. Novel quinolin-2(1H)-one derivatives have been designed and synthesized as dual inhibitors of EGFR and HER-2, displaying potent antiproliferative activity against cancer cell lines.

The following diagram illustrates the potential, hypothesized signaling pathways that may be modulated by 1,4-Dimethylquinolin-2(1H)-one, based on the known activities of related compounds.

Caption: Hypothesized signaling pathways potentially targeted by 1,4-Dimethylquinolin-2(1H)-one.

Experimental Workflow for Target Identification and Validation

A multi-pronged approach combining direct biochemical methods with cell-based assays is essential for robust target identification and validation. The following workflow provides a systematic guide for researchers.

Caption: A systematic experimental workflow for the identification and validation of biological targets.

2.1. Phase 1: Unbiased Target Identification

The initial phase aims to identify potential binding partners of 1,4-Dimethylquinolin-2(1H)-one from a complex biological mixture without prior bias.

2.1.1. Affinity Chromatography Coupled with Mass Spectrometry

This classical and powerful technique involves immobilizing the small molecule of interest to a solid support to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Synthesis of Affinity Probe and Pull-Down Assay

-

Synthesis of an Amine-Functionalized Linker: To enable immobilization, a derivative of 1,4-Dimethylquinolin-2(1H)-one bearing a linker with a terminal amine group needs to be synthesized. The position of the linker should be carefully chosen to minimize disruption of potential protein binding.

-

Immobilization to NHS-activated Sepharose Beads: The amine-functionalized compound is covalently coupled to N-hydroxysuccinimide (NHS)-activated Sepharose beads.

-

Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line known to have activated PI3K/Akt signaling) and prepare a native cell lysate.

-

Affinity Pull-Down: Incubate the immobilized compound with the cell lysate. As a negative control, incubate the lysate with beads that have been blocked but not coupled to the compound.

-

Washing: Thoroughly wash the beads to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins using a competitive binder (e.g., excess free 1,4-Dimethylquinolin-2(1H)-one) or by denaturation with a strong buffer (e.g., SDS-PAGE loading buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (e.g., LC-MS/MS).

2.1.2. Chemical Proteomics

Chemical proteomics platforms, such as the Kinobeads™ technology, offer a powerful approach to profile the interaction of a small molecule with a large panel of kinases. This method utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a significant portion of the kinome from a cell lysate. The displacement of these kinases by the test compound is then quantified by mass spectrometry.

2.2. Phase 2: Biochemical Validation of Putative Targets

Once a list of putative targets is generated, it is crucial to validate these interactions using in vitro biochemical assays.

2.2.1. Recombinant Protein Kinase Assays

If the putative targets are kinases, their inhibition by 1,4-Dimethylquinolin-2(1H)-one can be quantified using assays with recombinant enzymes.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Obtain recombinant human kinase (e.g., Akt1, mTOR, EGFR), a suitable substrate peptide, and ATP.

-

Assay Setup: In a 96- or 384-well plate, set up reactions containing the kinase, substrate, ATP, and varying concentrations of 1,4-Dimethylquinolin-2(1H)-one.

-

Detection: Use a suitable method to detect kinase activity, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate or using a fluorescence-based assay that detects the phosphorylated product.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Table 1: Example IC₅₀ Data for Structurally Related Quinolinone Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 5a (a quinolin-2(1H)-one derivative) | EGFR | 87 | [1] |

| Compound 5a (a quinolin-2(1H)-one derivative) | HER-2 | 33 | [1] |

| Torin1 (a quinoline derivative) | mTOR | 2 | [2] |

| 4-phenylquinolin-2(1H)-one | Akt (kinase activity) | ~6000 | [3] |

Note: This table provides example data for related compounds to illustrate the expected range of potencies and is not data for 1,4-Dimethylquinolin-2(1H)-one itself.

2.3. Phase 3: Cellular Target Engagement and Pathway Modulation

Confirming that the compound interacts with its target in a cellular context and modulates downstream signaling is the final and most critical step in target validation.

2.3.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with 1,4-Dimethylquinolin-2(1H)-one or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

-

Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding.

2.3.2. Western Blotting for Pathway Analysis

If the validated target is a kinase in a signaling pathway, Western blotting can be used to assess the phosphorylation status of its downstream substrates.

Experimental Protocol: Western Blotting

-

Cell Treatment: Treat cells with 1,4-Dimethylquinolin-2(1H)-one for various times and at different concentrations.

-

Protein Extraction and Quantification: Prepare whole-cell lysates and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream substrates (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Conclusion and Future Directions

The journey to elucidate the biological targets of 1,4-Dimethylquinolin-2(1H)-one is a challenging yet rewarding endeavor. The methodologies outlined in this guide provide a robust framework for researchers to systematically identify and validate its molecular targets. By building upon the knowledge of the broader quinolinone class and employing a multi-faceted experimental approach, the scientific community can unravel the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent. Future studies should also consider investigating potential off-target effects and exploring the in vivo efficacy of this compound in relevant disease models once the primary targets have been firmly established.

References

-

Al-Wahaibi, L. H., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 13, 1638489. [Link]

-

Liu, Q., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1481-1498. [Link]

-

Kim, J. S., et al. (2017). Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt. Scientific Reports, 7(1), 11657. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

-

Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

-

Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 790, 137-159. [Link]

Sources

- 1. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Framework for Investigating the In Vitro Anticancer Activity of 1,4-Dimethylquinolin-2(1H)-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer effects.[1][2][3] While a vast body of research exists on various functionalized quinolinone derivatives, the specific compound 1,4-Dimethylquinolin-2(1H)-one remains relatively unexplored in the context of oncology.[4] This guide, therefore, serves as a comprehensive technical framework for the systematic in vitro evaluation of its anticancer potential. Drawing upon established methodologies and mechanistic insights from structurally related analogs, we present a logical, phased approach to investigation. This document outlines detailed, self-validating protocols for cytotoxicity screening, apoptosis induction analysis, and cell cycle perturbation assays. The objective is to provide researchers and drug development professionals with an authoritative, field-proven roadmap to thoroughly characterize the bioactivity of 1,4-Dimethylquinolin-2(1H)-one and determine its viability as a lead compound for further anticancer drug development.

Introduction: The Quinolinone Scaffold in Oncology

Quinolin-2(1H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[1] Their structural versatility allows for modifications at various positions, leading to a diverse library of molecules that can interact with numerous biological targets. In oncology, these derivatives have been shown to exert their effects through several key mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death is a hallmark of effective chemotherapy. Many quinolinone derivatives have been identified as potent pro-apoptotic agents.[5][6][7]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle, most commonly the G2/M phase, is another critical mechanism.[5][8][9]

-

Enzyme Inhibition: Specific derivatives have been developed as inhibitors of key oncogenic proteins, such as tyrosine kinases (EGFR, HER-2) and histone-modifying enzymes (EZH2).[10][11]

-

Disruption of Microtubule Dynamics: Some compounds interfere with the polymerization or depolymerization of microtubules, which is essential for mitosis, leading to cell death.[5]

Given the proven success of this scaffold, the systematic evaluation of novel, uncharacterized derivatives like 1,4-Dimethylquinolin-2(1H)-one is a logical and promising endeavor in the search for new anticancer agents.

Compound Profile: 1,4-Dimethylquinolin-2(1H)-one

Structure:

-

IUPAC Name: 1,4-Dimethylquinolin-2(1H)-one

-

Molecular Formula: C₁₁H₁₁NO

-

CAS Number: 2584-47-6

-

Known Biological Activity: While quinolinones as a class are known to possess antitumor properties, the specific mechanism of action for 1,4-Dimethylquinolin-2(1H)-one has not been extensively elucidated in publicly available literature.[4] This guide provides the framework to establish that profile.

A Phased Approach to In Vitro Anticancer Evaluation

A rigorous and systematic evaluation is critical to understanding a compound's potential. We propose a three-phase experimental workflow. This approach ensures that resources are directed efficiently, beginning with broad screening and progressing to more detailed mechanistic studies only if promising activity is observed.

Caption: Proposed experimental workflow for evaluating 1,4-Dimethylquinolin-2(1H)-one.

Experimental Protocols and Rationale

Phase 1: Cytotoxicity Screening via MTT Assay

Expertise & Causality: The initial step for any potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. We use a panel of cell lines from different cancer types (e.g., lung, breast, prostate) to identify if the compound has broad activity or is selective for a particular cancer. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for cell viability.[12][13] A dose-response curve is generated to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited), a key metric of a compound's potency.

Protocol 4.1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Seed cancer cells (e.g., A549 lung, MCF-7 breast, PC-3 prostate) into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 1,4-Dimethylquinolin-2(1H)-one in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the corresponding compound dilutions.

-

Controls (Self-Validation):

-

Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the dilutions (typically <0.1%).

-

Positive Control: Treat cells with a known cytotoxic drug (e.g., Doxorubicin) at various concentrations.

-

Blank Control: Wells containing medium but no cells.

-

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the values against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: IC50 Values (µM)

| Compound | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HCT-116 (Colon) |

| 1,4-Dimethylquinolin-2(1H)-one | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Doxorubicin (Positive Control) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Phase 2: Mechanistic Elucidation - Apoptosis Induction

Expertise & Causality: If the compound shows potent cytotoxicity, the next logical question is how it kills the cells. Inducing apoptosis (programmed cell death) is a highly desirable mechanism for an anticancer drug as it avoids the inflammatory response associated with necrosis. The Annexin V/PI assay is the gold standard for quantifying apoptosis.[7] In early apoptosis, a cell membrane lipid, phosphatidylserine (PS), flips from the inner to the outer leaflet. Annexin V is a protein that binds with high affinity to PS and can be labeled with a fluorophore (like FITC). Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptosis or necrosis. Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4.2.1: Annexin V-FITC/PI Staining by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with 1,4-Dimethylquinolin-2(1H)-one at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Lower-Left (Annexin V- / PI-): Live cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells.

-

-

Hypothesized Apoptosis Pathway: Based on related compounds, a likely mechanism is the induction of the intrinsic (mitochondrial) apoptosis pathway.[8][11][14][15]

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Phase 3: Mechanistic Elucidation - Cell Cycle Analysis

Expertise & Causality: In addition to inducing cell death, many effective anticancer drugs function by halting cell division. Analyzing the cell cycle distribution can reveal if a compound causes cells to accumulate in a specific phase (G0/G1, S, or G2/M). Many quinolinone derivatives are known to induce arrest at the G2/M checkpoint, preventing cells from entering mitosis.[5][6][9] This is achieved by staining DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells via flow cytometry. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), allowing for clear quantification of each phase. An increase in the G2/M population and a corresponding decrease in the G0/G1 population after treatment indicates G2/M arrest.

Protocol 4.3.1: Cell Cycle Analysis by PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with 1,4-Dimethylquinolin-2(1H)-one at its IC50 concentration for 24, 48, and 72 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). The RNase is crucial to prevent staining of double-stranded RNA.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the samples using flow cytometry, collecting data from at least 10,000 cells.

-

Data Interpretation: Generate a histogram of cell count versus DNA content. Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

Hypothesized G2/M Checkpoint Regulation: The G2/M transition is tightly controlled by the Cyclin B1/CDK1 complex. Inhibition of this complex is a common mechanism for G2/M arrest.[8][9][16]

Caption: Hypothesized inhibition of the G2/M transition by the compound.

Conclusion and Future Directions

This guide provides a robust, multi-phase framework for the initial in vitro characterization of 1,4-Dimethylquinolin-2(1H)-one's anticancer activity. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle arrest, researchers can build a comprehensive and reliable profile of the compound's biological effects.

Positive results from this framework—specifically, potent low-micromolar IC50 values, clear induction of apoptosis, and arrest at a specific cell cycle phase—would provide a strong rationale for advancing the compound to more detailed studies. Such follow-on investigations could include:

-

Western Blot Analysis: To confirm the modulation of specific proteins hypothesized in the signaling pathways (e.g., cleaved Caspase-3, Bcl-2/Bax ratio, Cyclin B1, p-CDK1).

-

Kinase Profiling: To determine if the compound directly inhibits specific kinases, such as EGFR or CDK1.

-

In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

By adhering to this structured and logically sequenced approach, the scientific community can efficiently and effectively unlock the potential of novel quinolinone derivatives in the ongoing search for next-generation cancer therapeutics.

References

- Der Pharma Chemica. (n.d.). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents.

- ResearchGate. (n.d.). Synthesis and anticancer activity of novel 2-quinolone derivatives.

- Cai, J., You, H., Qin, X., Wang, Y., & Li, W. (2024). Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 105, 129726.

- MDPI. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.

- Bentham Science. (2023). Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents.

- Al-Wahaibi, L. H., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PubMed Central.

- SpringerLink. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.

- Taylor & Francis Online. (n.d.). Review on recent development of quinoline for anticancer activities.

- PubMed. (2020). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents.

- ResearchGate. (n.d.). Quinolin-2-one derivatives as antimicrobial and anticancer agents.

- National Institutes of Health. (n.d.). Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives.

- RSC Publishing. (n.d.). Novel production of quinol-2(1H)-one derivatives from quinol-4(1H).

- Smolecule. (2023). Buy 1,4-Dimethylquinolin-2(1h)-one | 2584-47-6.

- National Institutes of Health. (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.

- MDPI. (n.d.). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.

- PubMed. (n.d.). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines.

- MDPI. (n.d.). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1).

- National Institutes of Health. (2025). Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives.

- University of Helsinki Research Portal. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors.

- National Institutes of Health. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.

- MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.

- National Institutes of Health. (2025). Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents.

- PubMed. (2017). Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents.

- PubMed. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.

- PubMed. (2004). G2 Cell Cycle Arrest, Down-Regulation of Cyclin B, and Induction of Mitotic Catastrophe by the Flavoprotein Inhibitor Diphenyleneiodonium.

- PubMed. (2009). The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Buy 1,4-Dimethylquinolin-2(1h)-one | 2584-47-6 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 15. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Fungal Fortress: A Guide to Developing Substituted Quinolinones as Novel Antifungal Agents

An In-Depth Technical Guide

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel chemical scaffolds for drug development.[1] The quinoline core, a privileged structure in medicinal chemistry, has emerged as a promising foundation for the synthesis of potent antifungal agents.[2][3][4] This guide provides a comprehensive technical framework for researchers and drug development professionals engaged in the exploration of substituted quinolinones. We will dissect the critical path from compound synthesis and in vitro evaluation to preliminary mechanism of action studies and structure-activity relationship (SAR) analysis. This document is designed not as a rigid protocol, but as a strategic guide, emphasizing the scientific rationale behind experimental choices to empower researchers to design, execute, and interpret their studies with confidence and precision.

The Strategic Imperative for New Antifungals: The Quinolinone Opportunity

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The existing antifungal arsenal is limited, and its efficacy is threatened by the emergence of resistant strains like Candida auris and azole-resistant Aspergillus fumigatus.[1] This clinical reality drives the urgent need for new therapeutic agents that operate via novel mechanisms.

The quinoline scaffold is a nitrogen-containing heterocycle that has been a cornerstone in the development of drugs for a wide range of diseases, including malaria and bacterial infections.[2][5][6] Its synthetic tractability and the ability of its derivatives to interact with diverse biological targets make it an ideal starting point for antifungal drug discovery.[2][7] Historical compounds like 8-hydroxyquinoline have long been known for their antifungal properties, laying a foundation for the development of modern, substituted quinolinones with improved potency and selectivity.[8][9]

Synthesis of the Armament: Preparing Substituted Quinolinones

The journey begins with the chemical synthesis of a library of candidate compounds. The versatility of the quinoline ring allows for substitutions at various positions (e.g., C-2, C-4, C-6, C-8), which profoundly influences biological activity.[2]

Common synthetic strategies include:

-

Multicomponent Reactions: Methods like the Bismuth(III) chloride-catalyzed imino Diels-Alder reaction can be employed to construct the quinoline core in a straightforward manner.[10]

-

Esterification and Amidation: Starting with a core quinolinone structure, functional groups like hydroxyls can be esterified with various substituted benzoic acids, or amino groups can be introduced to generate diverse analogs.[11][12]

-

Condensation Reactions: Classic methods involving the reaction of anilines with β-ketoesters in the presence of an acid catalyst remain a robust way to generate the 4-hydroxy-2-methylquinoline core, which can be further modified.[5]

The choice of synthetic route is a strategic one. It must be efficient, scalable, and allow for the introduction of chemical diversity to thoroughly probe the structure-activity landscape.

The Gauntlet: A Validated In Vitro Evaluation Pipeline

Once synthesized, each compound must pass through a rigorous, multi-stage evaluation pipeline to assess its potential. This process is designed to systematically filter candidates, prioritizing those with high potency and low toxicity.

Diagram 1: In Vitro Evaluation Workflow for Antifungal Quinolinones

Caption: A systematic workflow for the in vitro evaluation of novel quinolinone antifungals.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The first critical test is to determine the lowest concentration of the compound that inhibits visible fungal growth. The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[13][14] Its adoption ensures that results are reproducible and comparable across different laboratories.

Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI M27)

-

Preparation of Compound Stock: Dissolve the synthesized quinolinone derivative in 100% Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). The use of DMSO is necessary for poorly soluble compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungus.

-

Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium. This medium is chosen as it is a defined, buffered medium that better reflects in vivo conditions than rich broths.[14] The final volume in each well should be 100 µL.

-

Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the plate.

-

Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (fungus without compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours. The duration depends on the growth rate of the specific fungal species being tested.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or with a spectrophotometer.

Secondary Screening: Fungicidal vs. Fungistatic Activity

An MIC value only tells us that growth is inhibited; it doesn't distinguish between killing the fungus (fungicidal) or merely pausing its growth (fungistatic). To determine this, a Minimum Fungicidal Concentration (MFC) assay is performed. A small aliquot (10-20 µL) is taken from the clear wells of the MIC plate and sub-cultured onto agar plates. The MFC is the lowest concentration that results in no growth on the subculture plate after incubation.

Host Cell Cytotoxicity: The Therapeutic Window

A potent antifungal is only useful if it is not toxic to the host.[15] Therefore, assessing cytotoxicity against mammalian cells is a critical step to determine the compound's selectivity and therapeutic window. The MTT assay is a common, colorimetric method for this purpose.[15]

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

-

Cell Culture: Seed mammalian cells (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the quinolinone compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve. A high IC₅₀ is desirable.

Elucidating the Mechanism of Action (MoA)

Understanding how a compound works is essential for its optimization. For quinolinones, several mechanisms have been proposed. Some 8-hydroxyquinoline derivatives are known to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[16] This can lead to the leakage of essential cellular components and ultimately, cell death.[16] Other studies on 4-aminoquinolines suggest a mechanism that does not involve membrane disruption, pointing to the diversity of potential targets.[12]

Diagram 2: Postulated Membrane-Disruptive Mechanism of Action

Caption: A potential mechanism involving the disruption of the fungal cell membrane by quinolinones.

Decoding the Blueprint: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the cornerstone of medicinal chemistry, providing a roadmap for rational drug design. By synthesizing and testing a library of related compounds, we can determine how specific chemical modifications affect antifungal activity.

Key SAR Insights for Antifungal Quinolinones:

-

Position C6: Substitution with a fluorine atom often improves antimicrobial activity, potentially by increasing the lipophilicity of the molecule, which enhances cell wall penetration.[17][18]

-

Position C7: The addition of a piperazine ring at this position can broaden the spectrum of activity.[18][19]

-

Position C8: Introduction of a fluorine atom at the 8-position has been shown to be a viable strategy in designing new quinoline-based fungicides.[7]

-

Positions C5 and C7: Dichloro and dibromo substitutions at the 5 and 7 positions of 2-methyl-8-quinolinols have been shown to be highly fungitoxic.[20]

-

Substituents on Appended Rings: For quinolines with substituted phenyl rings, the electronic nature of the substituent matters. Electron-donating groups (e.g., -OCH₃, -CH₃) on a benzene ring attached to the quinoline core can lead to better activity than electron-withdrawing groups.[7]

Table 1: Representative Antifungal Activity of Substituted Quinolinones

| Compound ID | C2-Substituent | C6-Substituent | C8-Substituent | MIC against C. albicans (µg/mL) |

| QN-1 | -CH₃ | -H | -H | 64 |

| QN-2 | -CH₃ | -F | -H | 16 |

| QN-3 | -p-tolyl | -H | -H | 8[12] |

| QN-4 | -pyridinyl | -Ethyl | -H | 4[10] |

| QN-5 | -CH₃ | -H | -F | 32[7] |

Note: Data is representative and compiled from trends observed in cited literature.

Diagram 3: Key Structure-Activity Relationships for the Quinolinone Scaffold

Caption: A summary of key SAR points for designing potent quinolinone-based antifungals.

Advancing to In Vivo Models

Promising candidates from in vitro studies must ultimately be tested in a living system. Animal models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in the context of a whole organism.[21][22]

Standard models for antifungal testing include:

-

Murine Systemic Candidiasis: Mice are infected intravenously with C. albicans, leading to a disseminated infection, particularly in the kidneys.[21][23][24] This model is used to assess the ability of a drug to clear a systemic infection.

-

Murine Invasive Aspergillosis: Immunocompromised mice are infected with A. fumigatus spores via inhalation, mimicking pulmonary aspergillosis.[21][23]

-

Localized Infection Models: Models for infections like oropharyngeal candidiasis or dermatophytosis (skin infections) are also crucial for evaluating drugs intended for topical or localized treatment.[23][25]

Future Perspectives

The development of substituted quinolinones as antifungal agents is a field ripe with opportunity. Future work should focus on:

-

Optimizing for Selectivity: Fine-tuning the SAR to maximize antifungal potency while minimizing host cell cytotoxicity.

-

Overcoming Resistance: Testing lead compounds against a broad panel of clinically resistant fungal isolates.

-

Combination Therapy: Exploring the synergistic potential of quinolinones with existing antifungal drugs, which could lower required dosages and combat resistance.[26]

-

Elucidating Novel Mechanisms: For compounds that do not act on the cell membrane, detailed molecular studies are needed to identify their specific intracellular targets.

Conclusion

Substituted quinolinones represent a versatile and highly promising scaffold for the development of the next generation of antifungal drugs. By employing a logical and scientifically rigorous pipeline encompassing rational synthesis, standardized in vitro testing, and detailed SAR analysis, researchers can efficiently identify and optimize lead candidates. This guide provides the strategic framework to navigate the complexities of this process, with the ultimate goal of translating laboratory discoveries into clinically effective therapies to combat the growing threat of fungal disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs | MDPI [mdpi.com]

- 8. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. | Semantic Scholar [semanticscholar.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]